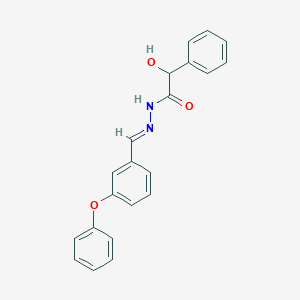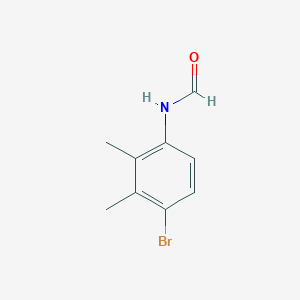
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, also known as HPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a hydrazone derivative that has been synthesized using various methods, and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinase, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has several advantages for use in lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, it also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, including its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. It also has potential applications in the field of nanotechnology, as it can be used as a precursor for the synthesis of metal nanoparticles. In addition, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential interactions with other drugs and compounds.
Conclusion:
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, or 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide, is a chemical compound that has shown promising results in various studies related to its potential applications in medicine and scientific research. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research in these fields. Further studies are needed to fully understand the mechanism of action of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide involves the reaction of 2-hydroxyacetophenone with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using various techniques such as recrystallization and column chromatography. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-(3-phenoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biotechnology. It has been shown to possess various biological activities, including antioxidant, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(17-9-3-1-4-10-17)21(25)23-22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h1-15,20,24H,(H,23,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBQCZCYDFGNJX-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)



![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)